molecular formula C13H13N3 B7465587 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole

3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole

Cat. No.: B7465587
M. Wt: 211.26 g/mol
InChI Key: BPURKJVVRATFES-UHFFFAOYSA-N
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Description

3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole is a heterocyclic compound that combines the structural features of both pyrazole and indole moieties. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole typically involves the condensation of 3-methyl-1H-pyrazole with an indole derivative. One common method is the reaction of 3-methyl-1H-pyrazole with indole-3-carboxaldehyde in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or indole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: The compound can be used in the production of dyes, agrochemicals, and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    Indole-3-carboxaldehyde: An indole derivative that can be used as a starting material for the synthesis of 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole.

    Pyrazolo[1,5-a]pyrimidines: Compounds that share the pyrazole moiety and exhibit similar biological activities.

Uniqueness

This compound is unique due to its combined pyrazole and indole structures, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3-[(3-methylpyrazol-1-yl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-10-6-7-16(15-10)9-11-8-14-13-5-3-2-4-12(11)13/h2-8,14H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPURKJVVRATFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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